molecular formula C17H20N2O2S B5525403 (5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B5525403
M. Wt: 316.4 g/mol
InChI Key: ZVZQDPWCEYBBLY-QINSGFPZSA-N
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Description

(5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicine, derivatives of thiazoles have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar applications.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions.

    Addition of the Methoxybenzylidene Group: This step involves the condensation of the thiazolone core with 2-methoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolone core or the methoxy group.

    Reduction: Reduction reactions could target the azepane ring or the thiazolone core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Mechanism of Action

The mechanism of action of (5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole cores, such as thiamine (vitamin B1) or benzothiazoles.

    Azepane Derivatives: Compounds containing azepane rings, such as azepane-based drugs.

    Methoxybenzylidene Compounds: Compounds with methoxybenzylidene groups, such as certain chalcones.

Uniqueness

What sets (5Z)-2-(azepan-1-yl)-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one apart is its combination of these three distinct structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-2-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQDPWCEYBBLY-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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